![molecular formula C21H19NO3S B2717535 4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine CAS No. 87289-91-6](/img/structure/B2717535.png)
4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine
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Overview
Description
4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine, also known as BDPO, is a heterocyclic organic compound with a broad range of applications in the fields of organic synthesis, drug design, and medicinal chemistry. It is a versatile building block for the synthesis of a variety of compounds with unique and interesting properties. BDPO has been used as a starting material for the synthesis of a number of pharmaceuticals, including inhibitors of the enzyme monoamine oxidase (MAO). It has also been used in the synthesis of novel materials for drug delivery systems and for the development of new catalysts for organic reactions. In addition, BDPO has been used in the synthesis of a number of potential therapeutic agents, such as anti-inflammatory, anti-cancer, and anti-viral agents.
Scientific Research Applications
Medicinal Chemistry
4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine has shown potential in medicinal chemistry due to its structural properties. It can act as a scaffold for the development of new pharmaceuticals, particularly in the synthesis of compounds with antibacterial and antifungal activities. The oxazolidine ring is a versatile moiety that can be modified to enhance the biological activity of the resulting compounds .
Organic Synthesis
This compound is valuable in organic synthesis as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, including cycloadditions and rearrangements. This makes it a useful intermediate in the synthesis of heterocyclic compounds, which are important in the development of new materials and drugs .
Catalysis
In the field of catalysis, 4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine can be used as a ligand in metal-catalyzed reactions. Its ability to coordinate with metal centers makes it an effective catalyst for asymmetric synthesis, which is crucial for producing enantiomerically pure compounds in pharmaceuticals and agrochemicals .
Material Science
The compound’s structural properties make it suitable for use in material science, particularly in the design of new polymers and advanced materials. Its incorporation into polymer backbones can enhance the thermal and mechanical properties of the resulting materials, making them more durable and versatile for various industrial applications .
Mechanism of Action
Target of Action
Similar compounds such as 4-(2-aminoethyl)benzenesulfonyl fluoride (aebsf) are known to target serine residues in proteins . These targets play a crucial role in the function of various enzymes, including proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .
Mode of Action
4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine likely interacts with its targets through a mechanism similar to other sulfonyl fluorides. Sulfonyl fluorides, such as AEBSF, are known to covalently modify the hydroxyl group of serine residues, causing an additional mass to be added to each modified residue . This modification can inhibit the function of the target protein, particularly if the target is an enzyme and the modified residue is involved in the enzyme’s active site.
Pharmacokinetics
Similar compounds such as aebsf are known to be water-soluble , which could impact their bioavailability and distribution within the body.
properties
IUPAC Name |
4-(benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c23-26(24,19-14-8-3-9-15-19)20-16-25-22(18-12-6-2-7-13-18)21(20)17-10-4-1-5-11-17/h1-15,20-21H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRKFGJJDZVYDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N(O1)C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine |
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